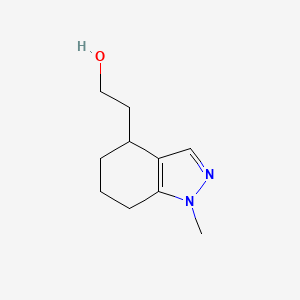
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol
Overview
Description
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural and Medicinal Chemistry Applications : A study by Lassalas et al. (2017) highlighted the significance of 2-(1H-1,2,4-triazol-1-yl)ethanols in agricultural and medicinal chemistry due to their herbicidal and antifungal activities.
Antimicrobial and Analgesic Activity : Research by Gein et al. (2021) investigated the synthesis of 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides, demonstrating their antimicrobial and analgesic activities.
Synthesis and Stabilization of Tautomers : The work by Sigalov et al. (2019) focused on the synthesis of 2H-Indazole tautomers and their stabilization through intra- and intermolecular hydrogen bonds.
Synthesis of Heterocyclic Compounds : Abdel-Wahab et al. (2023) conducted a study on the synthesis of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, emphasizing its relevance in the creation of new heterocyclic compounds (Abdel-Wahab et al., 2023).
Microwave-Assisted Synthesis for Antioxidant Properties : Polo et al. (2016) explored the efficient microwave-assisted synthesis of tetrahydroindazoles, assessing their in vitro antioxidant activity, which highlighted the potential therapeutic applications of these compounds (Polo et al., 2016).
Computational and Spectral Study : Dorohoi et al. (2021) performed a comprehensive study of the spectral and quantum-mechanical parameters of carbanion monosubstituted p-aryl-1,2,4-triazol-1-ium methylids, providing insights into their structural features and electronic absorption transitions (Dorohoi et al., 2021).
Synthesis of Novel Indazole Derivatives with Antimicrobial Activity : Ghelani et al. (2017) synthesized novel indazole bearing oxadiazole derivatives, assessing their antimicrobial activity, thereby contributing to the development of new therapeutic agents (Ghelani et al., 2017).
properties
IUPAC Name |
2-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12-10-4-2-3-8(5-6-13)9(10)7-11-12/h7-8,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXFTDBRTANYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-[[3-(4-chlorophenyl)-2-hydroxypropanoyl]amino]ethyl]carbamate](/img/structure/B7944051.png)
![Tert-butyl 2-methyl-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944058.png)

![Ethyl 5-bromo-7-methylimidazo-[1,2-a]pyridine-2-carboxylate](/img/structure/B7944084.png)
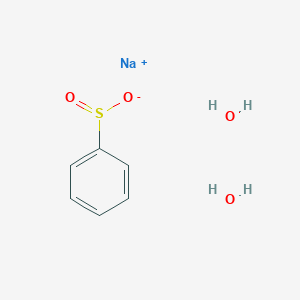
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B7944101.png)
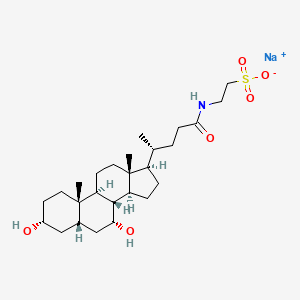
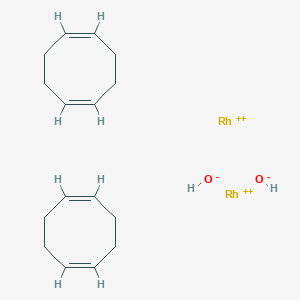
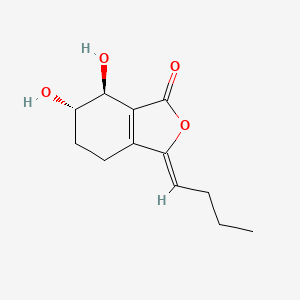
![2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B7944137.png)
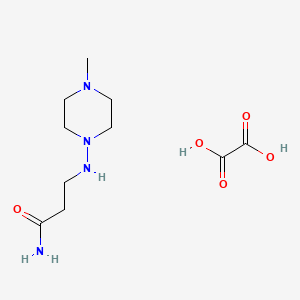


![2-Propenoic acid, 3-[4-(dimethylamino)phenyl]-, ethyl ester, (2Z)-](/img/structure/B7944165.png)